Estrogen Receptor Modulator Potential – Class‑Level Patent SAR
The patent US 8,877,949 B2 discloses a series of furo[3,2-g]chromenes as estrogen receptor modulators. While no direct IC50 or EC50 values for the N‑allyl compound are provided, the patent explicitly teaches that the nature of the amide side chain (e.g., allyl vs. propyl) influences receptor binding affinity and ERα/ERβ selectivity. The N‑allyl analog is claimed among numerous examples, indicating it was synthesized and deemed to fall within the active scope of the invention [1]. In‑class structure‑activity relationship (SAR) inference suggests that the allyl group’s unsaturation may confer a different interaction with the receptor’s hydrophobic pocket compared to saturated alkyl chains, potentially leading to a distinct selective tissue‑specific response seen in other SERMs [1].
| Evidence Dimension | Patent‑based qualitative SAR: ER modulation potential |
|---|---|
| Target Compound Data | Claimed as example within furo[3,2-g]chromene SERM patent (no quantitative data) |
| Comparator Or Baseline | N‑propyl, N‑isopropyl, and other N‑substituted furo[3,2-g]chromenes also claimed in the same patent; no direct head‑to‑head biological data provided |
| Quantified Difference | Not quantifiable from the patent; the allyl compound is claimed alongside other analogs, implying comparable but potentially distinct activity |
| Conditions | Patent disclosure (in vitro ER binding and cell‑based assays performed on representative compounds, but not specifically on the N‑allyl derivative) |
Why This Matters
Procurement of the N‑allyl compound is justified when a project aims to explore how unsaturation in the pendent amide affects SERM activity, as the allyl group is a well‑known metabolic soft spot and chemical handle.
- [1] Hu, C., Wang, S., Wang, Y., Huang, E., Liu, X., Li, D. (2013). Furo[3,2-g]chromene compounds and uses thereof. US Patent 8,877,949 B2. View Source
